(3R)-3,7-dimethyloctan-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include looking at reaction rates, equilibrium constants, and the conditions needed for the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. Techniques used can include spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Liquid-Crystalline Derivatives : Derivatives of S-β-citronellol, including S-3,7-dimethyloctan-1-ol, have been found to exhibit ferroelectric smectic phases, making them useful in the development of liquid-crystalline materials with potential applications in display technologies and other electro-optical devices (Chin et al., 1987).
Olfactory Studies : Research on (3S)-3,7-dimethyloctanal, closely related to (3R)-3,7-dimethyloctan-1-ol, has contributed to understanding the structure-odor relationships in fragrance chemistry. Studies have investigated its ring-like conformers, which are relevant for fragrance design and olfactory science (Yoshii et al., 1993).
Substitution Reactions in Ionic Liquids : Kinetic studies of the substitution reaction of related compounds, such as (R)-3-chloro-3,7-dimethyloctane, in ionic liquids have been conducted. This research contributes to the field of green chemistry and the development of more sustainable chemical processes (Man et al., 2005).
Enantioselectivity in Enzymatic Acylation : Studies on the partial acylation of racemic alcohols including (R,S)-3,7-dimethyloctan-1-ol, using enzymes, provide insights into the field of asymmetric synthesis, important for producing chiral compounds in pharmaceuticals and fine chemicals (Gamalevich & Serebryakov, 1997).
Sex Pheromones in Pine Sawflies : Research on the sex pheromones of pine sawflies has identified compounds such as 3,7-dimethylpentadecan-2-ol, structurally similar to this compound, contributing to the understanding of insect communication and potentially aiding in pest control strategies (Hedenström et al., 2009).
Hydrogenation Studies : Research on the hydrogenation of related compounds like 3,7-dimethyloctaen-6-yn-1-ol contributes to the field of synthetic organic chemistry, particularly in the synthesis of compounds used in perfumes and cosmetics (Matveeva et al., 2005).
Regioselectivity in Catalysis : Studies on the hydrogenation of geraniol, closely related to this compound, over platinum-containing zeolites provide insights into the regioselectivity of hydrogenation reactions, important for the selective synthesis of fine chemicals (Tas et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3,7-dimethyloctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310268 | |
Record name | (3R)-3,7-Dimethyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-60-8 | |
Record name | (3R)-3,7-Dimethyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3,7-Dimethyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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